An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
An In-depth Technical Guide to the Chemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
Abstract
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a vital building block in contemporary organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine and a sulfonamide moiety, it offers a unique scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive examination of its core chemical and physical properties, methods for its synthesis and characterization, and insights into its reactivity and stability. Detailed experimental protocols and visual workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Versatility of a Sulfonamide Building Block
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, renowned for its diverse pharmacological activities.[1] N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride emerges as a particularly valuable intermediate, possessing a primary amino group that serves as a key nucleophilic handle for further synthetic transformations. The hydrochloride salt form of this compound typically enhances its aqueous solubility and stability, facilitating its use in a variety of reaction conditions.[1]
This guide will delve into the fundamental physicochemical properties of this compound, explore its synthesis and reactivity, and provide robust protocols for its analysis and stability assessment. The causality behind experimental choices will be elucidated to provide a deeper understanding of the principles governing its chemical behavior.
Core Physicochemical Properties
The physicochemical properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride are foundational to its application in synthesis and drug design. A summary of these properties is presented below.
Table 1: Physicochemical Properties of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
| Property | Value | Source/Method |
| Molecular Formula | C₄H₁₃ClN₂O₂S | [2] |
| Molecular Weight | 188.68 g/mol | [2] |
| CAS Number | 569354-11-6 | [2] |
| Appearance | Inferred: White to off-white solid | Analogy to similar sulfonamides |
| Melting Point | Not available | - |
| pKa | Estimated: ~8-10 (for the primary amine) | Inferred from similar amino sulfonamides[3][4][5][6] |
| LogP (predicted) | -1.4 | [7] |
Solubility Profile
The hydrochloride salt form of N-(2-aminoethyl)-N-methylmethanesulfonamide is expected to confer good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in a range of common laboratory solvents is crucial for its application in various reaction and purification protocols.
Table 2: Predicted Solubility of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Presence of the hydrochloride salt and polar functional groups.[8] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | Less polar solvent. |
| Ethyl Acetate | Sparingly soluble to insoluble | Moderately polar solvent. |
| Hexanes | Insoluble | Nonpolar solvent. |
Synthesis and Reactivity
The synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride typically involves the reaction of a suitable N-protected ethylenediamine derivative with methanesulfonyl chloride, followed by deprotection and salt formation.
Synthetic Workflow
A general synthetic strategy is outlined below. The choice of protecting group for the amine is critical to prevent undesired side reactions.
Caption: General workflow for the synthesis of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.
Reactivity Profile
The reactivity of N-(2-aminoethyl)-N-methylmethanesulfonamide is dominated by the nucleophilic primary amino group. This group can readily participate in a variety of chemical transformations, making it a versatile synthetic intermediate.
-
N-Alkylation and N-Arylation: The primary amine can be alkylated or arylated to introduce a wide range of substituents.
-
Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides will form the corresponding amides.
-
Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, characterization, and stability assessment of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.[9][10][11]
Protocol for Synthesis
Objective: To synthesize N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.
Materials:
-
N-methyl-N'-Boc-ethylenediamine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Sulfonylation:
-
Dissolve N-methyl-N'-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected intermediate.
-
Purify the intermediate by column chromatography on silica gel if necessary.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-protected intermediate in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane, 3-4 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride.
-
Protocol for Characterization by HPLC
Objective: To determine the purity of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride by High-Performance Liquid Chromatography (HPLC).[12][13][14][15]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in water or mobile phase A at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment if required.
-
Inject the sample and standards onto the HPLC system.
-
Analyze the resulting chromatograms for the peak corresponding to the product and any impurities.
-
Calculate the purity based on the peak area percentage.
Protocol for Forced Degradation Study
Objective: To assess the stability of N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride under various stress conditions.[16][17][18][19][20]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80 °C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare a stock solution of the compound in water (or another suitable solvent) at approximately 1 mg/mL.
-
For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio.
-
Incubate the samples under the specified conditions for the designated time.
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating HPLC method (as described in 4.2) to determine the extent of degradation and identify any major degradation products.
Caption: Workflow for forced degradation studies.
Conclusion
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a compound of significant interest due to its potential as a versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, including its synthesis, reactivity, and stability. The experimental protocols presented herein offer a practical framework for researchers to effectively utilize and characterize this compound. A thorough understanding of these properties is paramount for the successful design and execution of synthetic strategies and for ensuring the quality and stability of resulting molecules in the drug discovery and development pipeline.
References
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. Available from: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available from: [Link]
-
Synthesis of N′-Substituted Methanedisulfonamides and N. Sci-Hub. Available from: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Publications. Available from: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. National Institutes of Health. Available from: [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available from: [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. Available from: [Link]
-
Qual Lab Solubility Testing. YouTube. Available from: [Link]
-
Forced Degradation Studies. MedCrave. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available from: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. Available from: [Link]
-
N-(2-Aminoethyl)methanesulfonamide hydrochloride. MySkinRecipes. Available from: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. National Institutes of Health. Available from: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. Available from: [Link]
-
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]
-
N-(2-aminoethyl)-n-methylmethanesulfonamide hydrochloride. PubChemLite. Available from: [Link]
-
N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride. Crysdot. Available from: [Link]
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Institutes of Health. Available from: [Link]
-
N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. PubChem. Available from: [Link]
-
For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available from: [Link]
-
Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. Available from: [Link]
-
Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
Sources
- 1. N-(2-Aminoethyl)methanesulfonamide hydrochloride [myskinrecipes.com]
- 2. 569354-11-6|N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. PubChemLite - N-(2-aminoethyl)-n-methylmethanesulfonamide hydrochloride (C4H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. imeko.info [imeko.info]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. onyxipca.com [onyxipca.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
